molecular formula C14H17BBrClO4 B12516638 Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12516638
M. Wt: 375.45 g/mol
InChI Key: PLNRZCAEUATYIL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, along with bromine, chlorine, and a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

Molecular Formula

C14H17BBrClO4

Molecular Weight

375.45 g/mol

IUPAC Name

methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BBrClO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(16)10(17)7-8/h6-7H,1-5H3

InChI Key

PLNRZCAEUATYIL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the borylation of a halogenated benzoate derivative using a boronic ester reagent. The reaction conditions often involve the use of palladium catalysts and bases such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, are commonly used to facilitate the reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .

Scientific Research Applications

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halogenated aromatic ring. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of bromine, chlorine, and boronic ester groups, which make it highly versatile for various synthetic applications. Its structure allows for selective reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C14H18BBrClO4 with a molecular weight of 341.00 g/mol. The compound features a boron atom within a dioxaborolane ring which is known for its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-3-chloro-5-carboxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of coupling agents such as palladium complexes. The yield is generally reported to be around 76% under optimized conditions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various boron compounds. Although specific data on this compound is limited, related compounds have shown significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 value of 0.126μM0.126\mu M against MDA-MB-231 triple-negative breast cancer cells .
  • Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, some studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of a related compound against MRSA strains. The minimum inhibitory concentration (MIC) was found to be between 48μg/mL4-8\mu g/mL, indicating moderate antibacterial activity .

Case Study 2: Anticancer Properties

In another investigation involving a structurally similar compound:

  • Cell Lines : The compound exhibited potent activity against both MCF7 and MDA-MB-231 cell lines.
  • Results : The selectivity index was notably high compared to standard treatments like 5-Fluorouracil (5-FU), suggesting potential for targeted cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Target
This compoundStructureTBDCancer Cells
Similar Boron Compound ATBD0.126MDA-MB-231
Similar Boron Compound BTBD17.02MCF7

Q & A

Q. Q1. What are the key synthetic routes for preparing Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the benzoate core. A common approach involves:

Suzuki-Miyaura Coupling : Install the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pinacol borane reagent .

Halogenation : Introduce bromo and chloro groups at positions 2 and 3 via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. Use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation .
Critical Note : Monitor reaction progress using HPLC or LC-MS to confirm regioselectivity and purity (>95% by NMR) .

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Confirm substitution pattern using ¹H/¹³C NMR. Key signals: ~1.3 ppm (pinacol methyl groups), ~3.9 ppm (methyl ester), and aromatic protons split by adjacent halogens .
    • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~403.96 for C₁₄H₁₆BBrClO₄) .
    • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does steric hindrance from the boronate ester group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky pinacol boronate ester at the 5-position creates steric constraints, impacting:

  • Catalyst Selection : Use bulky ligands (e.g., SPhos, XPhos) to prevent catalyst poisoning and enhance turnover in Suzuki-Miyaura reactions .
  • Reaction Kinetics : Slower coupling rates compared to less hindered aryl boronate esters. Optimize temperature (80–100°C) and base (Cs₂CO₃) to improve yields .
    Case Study : In enantioselective Suzuki reactions, steric effects necessitate chiral phosphine ligands (e.g., Binap) for asymmetric induction .

Q. Q4. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

Methodological Answer: Protodeboronation is a major challenge due to the electron-deficient aromatic ring. Mitigation strategies include:

  • Low-Temperature Conditions : Perform reactions below 0°C to stabilize the boronate group .
  • Additives : Use silver oxide (Ag₂O) or trifluoroborate salts to suppress deboronation .
  • Protecting Groups : Temporarily protect the boronate ester as a trifluoroborate during halogenation steps .

Q. Q5. How can computational methods aid in predicting regioselectivity for further derivatization?

Methodological Answer:

  • DFT Calculations : Model transition states to predict electrophilic attack sites. For example, the electron-withdrawing ester and halogens direct incoming electrophiles to the para position relative to the boronate group .
  • Molecular Dynamics (MD) : Simulate steric effects of the pinacol group on reagent accessibility .

Data Contradiction Analysis

Q. Q6. Discrepancies in reported yields for Suzuki couplings involving this compound: How to resolve?

Analysis : Yields vary widely (50–90%) across studies due to:

  • Substrate Purity : Impurities in the boronate ester (e.g., hydrolyzed boronic acid) reduce efficiency. Pre-purify via flash chromatography .
  • Catalyst Loading : Higher Pd loading (5 mol%) may compensate for steric hindrance but risks side reactions .
    Recommendation : Standardize conditions (e.g., Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O) for reproducibility .

Q. Q7. Conflicting NMR data for the methyl ester group: What causes this variability?

Analysis : Reported chemical shifts for the methyl ester range from δ 3.85–3.95 ppm due to:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters shielding .
  • Conformational Flexibility : Rotation of the ester group modulates electronic environment .
    Resolution : Always report solvent and temperature (e.g., 25°C in CDCl₃) for NMR comparisons .

Safety and Handling

Q. Q8. What are the critical safety protocols for handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store under argon at –20°C to prevent boronate ester hydrolysis .

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